(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine
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Description
(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate these properties, providing insights into their potential industrial applications in protecting metals against corrosion (Kaya et al., 2016).
Antimicrobial Activity
Research has also explored the antimycobacterial activity of spiro-piperidin-4-ones, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings suggest potential applications in developing new treatments for tuberculosis (Kumar et al., 2008).
Cancer Research
Aurora kinase inhibitors based on piperidine derivatives have been identified as potential therapeutic agents for treating cancer. These compounds inhibit Aurora A kinase, an enzyme critical in the regulation of cell division, highlighting their potential in cancer therapy (ヘンリー,ジェームズ, 2006).
Neuroinflammation Imaging
Piperidine derivatives have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), offering a non-invasive tool for studying neuroinflammation in vivo. This application is particularly relevant in researching various neuropsychiatric disorders (Horti et al., 2019).
HIV-1 Inhibition
In the realm of infectious diseases, piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists with significant anti-HIV-1 activity. These compounds prevent the virus from entering human cells, showcasing their potential in developing new HIV therapies (Imamura et al., 2006).
CO2 Absorption
Functionalized piperidine derivatives have been investigated for their CO2 absorption characteristics, offering insights into their potential application in carbon capture and sequestration technologies. The effect of molecular structural variations on CO2 absorption has been studied, contributing to the development of more efficient CO2 absorbers (Robinson et al., 2011).
Properties
IUPAC Name |
(2R,4R)-4-methyl-2-(5-methylfuran-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-6-12-10(7-8)11-4-3-9(2)13-11/h3-4,8,10,12H,5-7H2,1-2H3/t8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCIJPMQUFXFGX-PSASIEDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@H](C1)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.